molecular formula C17H18ClN3O B1662378 Verubulin hydrochloride CAS No. 917369-31-4

Verubulin hydrochloride

Cat. No.: B1662378
CAS No.: 917369-31-4
M. Wt: 315.8 g/mol
InChI Key: VYUWDIKZJLOZJL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Verubulin hydrochloride is an antineoplastic agent . Its primary target is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Verubulin acts as a small-molecule inhibitor of microtubule formation . It binds to the same or nearby site on β-tubulin as colchicine and paclitaxel, and inhibits microtubule assembly in a manner that is similar to that of colchicine and the vinca alkaloid drugs . This disruption of microtubule dynamics can lead to cell-cycle arrest and apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by verubulin is the polymerization-depolymerization of tubulin . This dynamic process allows tubulin to exist as free and dimeric protein as well as polymerized microtubules in a continuous cycle . By inhibiting this process, verubulin disrupts the normal cytoskeleton of the cell .

Pharmacokinetics

The mean plasma half-life of verubulin ranges from 2.3 to 5.2 hours . This suggests that the drug is relatively quickly metabolized and eliminated from the body.

Result of Action

The inhibition of microtubule formation by verubulin leads to cell-cycle arrest and apoptosis . This can result in the death of cancer cells and a reduction in tumor size. Some patients have achieved at least a partial response to verubulin treatment .

Action Environment

The action of verubulin can be influenced by various environmental factors. For example, in vitro autoradiography with verubulin showed an unexpected higher uptake in Alzheimer’s Disease patient tissue compared with healthy controls . This suggests that the disease environment can affect the drug’s action. Furthermore, the encapsulation of verubulin in biocompatible nanocontainers based on Ca2+ or Mg2+ cross-linked alginate preserved its cytotoxic activity , indicating that drug delivery systems can also influence the efficacy and stability of verubulin.

Biochemical Analysis

Biochemical Properties

Verubulin hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of microtubule formation . It interacts with tubulin, a globular protein, and disrupts its polymerization, thereby preventing the formation of microtubules . This interaction is crucial in the drug’s antineoplastic activity as it hinders the structural integrity and function of cancer cells .

Cellular Effects

This compound has profound effects on various types of cells. It has been found to be highly active in HCT116 and SNU-398 cells, with EC50 values of 3 nM and 2 nM, respectively . By inhibiting microtubule formation, this compound disrupts cell division and proliferation, leading to cell death . This makes it a potent agent against cancer cells, which are characterized by uncontrolled cell division and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β-tubulin and disruption of dimerization . This prevents the polymerization of tubulin into microtubules, a critical process in cell division . By inhibiting this process, this compound effectively halts the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

Preliminary PET imaging studies of Verubulin in rodents have revealed contradictory results between mouse and rat brain uptake under pretreatment conditions .

Dosage Effects in Animal Models

As a potent antineoplastic agent, it is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Given its role as a microtubule inhibitor, it is likely to interact with enzymes or cofactors involved in tubulin polymerization .

Subcellular Localization

The subcellular localization of this compound is likely to be closely associated with its target, the tubulin protein . Tubulin is a cytoskeletal protein, suggesting that this compound may be localized to the cytoplasm where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Verubulin hydrochloride can be synthesized through a series of chemical reactions involving the formation of a quinazoline core. The synthesis typically starts with the reaction of 4-methoxyaniline with 2,4-dimethylquinazoline to form N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating brain tumors. Additionally, its resistance to multidrug resistance pumps sets it apart from other microtubule inhibitors, enhancing its efficacy in cancer treatment .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUWDIKZJLOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238682
Record name Verubulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917369-31-4
Record name Verubulin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917369314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubulin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERUBULIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33380QZ0QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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